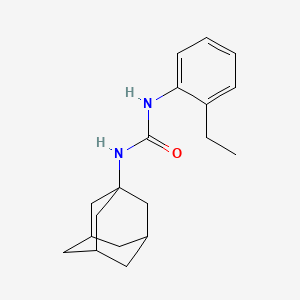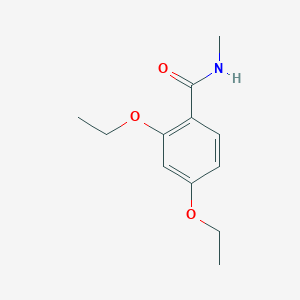![molecular formula C19H17N3O B5330113 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one CAS No. 103970-47-4](/img/structure/B5330113.png)
3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one in lab experiments is its potential for use in the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one. One direction is to further investigate its potential use in the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another direction is to explore its potential for use in other research applications, such as neurological disorders.
Synthesis Methods
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one involves the reaction of 2-methyl-3-nitroquinazolin-4(3H)-one with indole-3-ethylamine in the presence of a reducing agent such as palladium on carbon. This method has been successfully used to produce the compound in high yield and purity.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4(3H)-one has been studied for its potential use in various research applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-21-18-9-5-3-7-16(18)19(23)22(13)11-10-14-12-20-17-8-4-2-6-15(14)17/h2-9,12,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCFALVGBWTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424228 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103970-47-4 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)

![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![4-iodo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5330059.png)

![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5330094.png)

![(3S*,4R*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5330118.png)
![N-cyclopropyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5330120.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![5-({5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5330138.png)